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Introduction to 5-Fluoro-1-indanone

5-Fluoro-1-indanone represents a privileged scaffold in modern medicinal chemistry, serving as a versatile
building block for pharmaceutical development. This fluorinated organic compound features an indanone
backbone—a bicyclic structure combining a benzene ring fused with a cyclopentenone—with a fluorine
atom strategically positioned at the 5-position. The incorporation of fluorine into pharmaceutical
intermediates has become an increasingly valuable strategy in drug design, as it often enhances metabolic
stability, membrane permeability, and bioavailability of lead compounds. 5-Fluoro-1-indanone has garnered
significant attention from researchers and industrial professionals due to its multifaceted applications across
various therapeutic domains, particularly in central nervous system disorders and oncology. The compound's
unique structural characteristics enable its utilization as a key synthetic intermediate for numerous
biologically active molecules, positioning it as a critical component in the drug discovery pipeline for

multiple pharmaceutical platforms.

This technical guide provides a comprehensive overview of 5-Fluore-1-indanone, detailing its chemical
properties, synthetic methodologies, experimental protocols, and diverse pharmaceutical applications.
Designed specifically for researchers, scientists, and drug development professionals, this document
consolidates essential technical information with practical experimental guidance to facilitate the effective

implementation of this promising scaffold in ongoing research initiatives and development programs.
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Chemical Profile & Structural Analysis

Fundamental Chemical Characteristics

5-Fluoro-1-indanone (CAS Registry Number: 700-84-5) is a fluorinated organic compound with systematic

nomenclature identifying it as 5-fluoro-2,3-dihydro-1H-inden-1-one. This section delineates the essential

physicochemical properties of this compound relevant to pharmaceutical applications.

Table 1: Physicochemical Properties of 5-Fluoro-1-indanone

Property Specification

Reference/Experimental Conditions

Molecular Formula CoH7FO

Molecular Weight 150.15 g/mol

Appearance White to yellow crystalline powder
Purity >98% (HPLC)

Melting Point 38-40°C

Boiling Point 113-114°C

Density 1.216 g/mL at 25°C

Flash Point 113°C (235.4°F) closed cup

Storage Conditions 0-8°C

Structural Identification Data

[1]

[1]

[1]

[1]

[2]

[2]

[2]

[2]

[1]

The structural characteristics of 5-Fluoro-1-indanone can be verified through several spectroscopic and

computational identifiers:

e SMILES Notation: Fclccc2C(=0)CCc2cl
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¢ InChl Key: WWPPBVAMKNQXJA-UHFFFAOYSA-N
e MDL Number: MFCD00041031
¢ PubChem CID: 136537 [1] [2]

The fluorine atom at the 5-position significantly influences the electronic properties of the aromatic system,
enhancing the compound's potential for electrophilic substitution reactions while concurrently improving
lipid solubility and metabolic stability—highly desirable attributes for pharmaceutical intermediates. The
ketone functionality at the 1-position provides a versatile handle for subsequent chemical transformations,
including nucleophilic additions, reductions, and condensations, enabling diverse structural elaborations

toward target molecules.

Synthetic Methodologies

Overview of Synthetic Approaches

The synthesis of 1-indanone derivatives, including 5-fluoro-1-indanone, has been extensively developed
employing various strategic approaches. These methodologies predominantly involve cyclization reactions
that form the characteristic five-membered ketone ring fused to an aromatic system. Literature surveys
indicate that more than 100 synthetic methods have been documented for preparing 1-indanone derivatives
utilizing diverse starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes,

and alcohols [3]. The most prevalent synthetic routes to 1-indanone scaffolds include:

Friedel-Crafts Acylation: Intramolecular cyclization of arylpropionic acid derivatives

Nazarov Reaction: Cyclization of a,3-unsaturated ketones under acidic conditions

Transition Metal-Catalyzed Reactions: Including Heck-type cyclizations

Microwave-Assisted Synthesis: Environmentally benign approaches using metal triflates in ionic
liquids [3]

The synthetic approach selected for 5-fluore-1-indanone preparation typically depends on the availability of

starting materials, required scale, and purity specifications for subsequent pharmaceutical applications.

Specific Synthetic Protocols

3.2.1 Friedel-Crafts Cyclization Approach
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The Friedel-Crafts intramolecular acylation represents one of the most reliable methods for constructing the

1-indanone core structure. This approach typically begins with appropriately substituted fluorinated aromatic

precursors:

Green Chemistry Approach: ) A Catalyst: Lewis Acids
[ Microwave, lonic Liquids SR G-I EEE (Tb(OTf)3, ZnClz, AICI3)

Cyclization Intramolecular
Acid Catalyst Friedel-Crafts

@-(5-Fluoro-2-substituted-phenyl)propionic Ac@ Gcid Chloride Intermediate)

cylation
Step

s ' Catalyst: Brgnsted Acids
G-Fluorophenyl Starting MatenaD [ (PPA, H2S0x) ]

Click to download full resolution via product page
Synthetic Pathway Options for 5-Fluoro-1-indanone Preparation
For the synthesis of 5-fluore-1-indanone specifically, one efficient protocol involves:

e Starting Material Preparation: 3-(5-Fluoro-2-halophenyl)propionic acid or corresponding esters
serve as preferred precursors. These can be obtained through various methods, including Friedel-Crafts

alkylation of fluorobenzene derivatives with acrylic acid or Michael addition approaches.
¢ Cyclization Conditions:

o Acid-Catalyzed Cyclization: Employ polyphosphoric acid (PPA) or concentrated sulfuric acid
at elevated temperatures (60-100°C) for 2-8 hours [3].

o Metal Triflate Catalysis: Utilize Sc(OTf)s or Th(OTf)s (5-10 mol%) in triflate-anion containing
ionic liquids under microwave irradiation for enhanced efficiency and reduced reaction times [3].

o Nafion-H Catalysis: React the corresponding acid chloride with Nafion-H in refluxing benzene,
yielding 1-indanone derivatives in approximately 90% yield [3].
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¢ Work-up and Purification: The crude product is typically poured into ice water, extracted with
organic solvents (ethyl acetate or dichloromethane), dried over anhydrous sodium sulfate, and purified

through recrystallization or column chromatography to achieve pharma-grade purity (>98%).

3.2.2 Nazarov Cyclization Protocol

The Nazarov reaction provides an alternative route to 1-indanones, particularly useful for constructing more

complex substitution patterns:

e Substrate Preparation: Divinyl ketones with appropriate fluorine substitution serve as starting
materials

¢ Reaction Conditions: Employ Brgnsted or Lewis acids (BFs-Et20, FeCls, etc.) in anhydrous
dichloroethane at 0°C to room temperature

¢ Reaction Monitoring: Track by TLC or HPLC until completion (typically 2-6 hours)

¢ Yield Optimization: This method can provide 1-indanone derivatives in moderate to good yields (45-
75%) [3]

Table 2: Comparison of Synthetic Methods for 5-Fluoro-1-indanone

Key o Reported
Method o Advantages Limitations )
Reagents/Conditions Yield Range
Friedel-Crafts PPA, H2S0a4, 60-100°C High reliability, High 60-90%
Acylation simple setup temperatures,
strong acids
Metal Triflate Sc(OTf)s, microwave, Mild conditions, Higher cost of 70-85%
Catalysis ionic liquids recyclable catalyst  catalysts
Nafion-H Acid chloride, Nafion-H, High yield, Requires acid ~90%
Catalysis benzene reflux heterogeneous chloride
catalyst preparation
Nazarov Lewis acids (BF3-Et20), Useful for complex  Specific substrate  45-75%
Cyclization DCE, 0°C to RT substitutions requirements

Pharmaceutical Applications & Mechanism of Action
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Role in Neuroprotective Agent Development

5-Fluoro-1-indanone serves as a key intermediate in the development of therapeutic agents for
neurodegenerative disorders, most notably Alzheimer's disease. The indanone scaffold represents a
privileged structure in neuroscience drug discovery, with demonstrated high affinity for critical
neurological targets [4]. The most prominent example of pharmaceutical application is the development of
donepezil analogs, where the indanone moiety serves as a critical structural component for

acetylcholinesterase (AChE) inhibition [4] [5].

The strategic incorporation of fluorine at the 5-position enhances the blood-brain barrier permeability and
metabolic stability of these neuroactive compounds. Research indicates that fluorinated indanone derivatives
exhibit potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes
critically involved in the progression of Alzheimer's pathology [3]. Additionally, these compounds
demonstrate significant inhibition of amyloid-beta (AP) self-assembly, a key pathological process in
Alzheimer's disease [3]. Specific derivatives such as compounds 26d and 26i in research studies have
demonstrated exceptional AChE inhibitory activity with ICso values of 14.8 and 18.6 nM, respectively,

alongside remarkable suppression of Af3 aggregation [3].
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Mechanistic Pathways of Indanone-Based Neuroprotective Agents

Applications in Anticancer Agent Development
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5-Fluoro-1-indanone has emerged as a valuable intermediate in oncology drug discovery, serving as a
building block for various anticancer agents. The compound's utility in this domain stems from its ability to
be incorporated into molecular frameworks that exhibit cytotoxic properties and tubulin polymerization
inhibition mechanisms [1] [5]. Structure-activity relationship (SAR) studies have demonstrated that specific
derivatives, particularly 2-benzylidene indanones, show remarkable antiproliferative activities against
various cancer cell lines through inhibition of tubulin polymerization, disrupting essential microtubule

formation during cell division [5].

The fluorinated indanone core enhances the bioactivity profile and metabolic stability of these anticancer
candidates, addressing common limitations of early-stage chemotherapeutic agents. Additionally, research
has highlighted the role of indanone derivatives in the development of kinamycin analogs, which
demonstrate potent cytotoxic effects against diverse cancer models [3]. These advanced derivatives typically
incorporate the 5-fluoro-1-indanone moiety as part of more complex molecular architectures designed to

target specific biological pathways dysregulated in cancer cells.

Additional Therapeutic Applications

Beyond neuroprotection and oncology, 5-fluoro-1-indanone finds applications in several other therapeutic

dreas:

e Antiviral Agents: Indanone derivatives have demonstrated promising activity against various viral
targets, including hepatitis C virus (HCV) replication inhibitors [3] [5].

¢ Antibacterial Applications: Fluorinated indanone compounds show enhanced antibacterial
properties compared to their non-fluorinated analogs, with improved pharmacokinetic profiles [3] [5].

e Cannabinoid Receptor Targeting: Recent research has utilized fluorinated indanone derivatives in
the development of cannabinoid receptor type 2 (CB2R) ligands for positron emission tomography
(PET) imaging, enabling visualization of CB2R upregulation in pathological conditions including
cancer and neurological disorders [6].

¢ Antimalarial and Antifungal Applications: The indanone scaffold demonstrates broad-spectrum
biological activity, extending to parasitic and fungal pathogens [3] [5].

Experimental Protocols & Technical Guidance

Analytical Methodologies for Characterization
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Comprehensive characterization of 5-fluoro-1-indanone and its derivatives is essential for quality control in

pharmaceutical development. The following analytical protocols are recommended:

e Purity Assessment by HPLC:

o Column: C18 reverse phase (250 x 4.6 mm, 5 ym)

o Mobile Phase: Gradient elution with acetonitrile/water (0.1% formic acid)
o Flow Rate: 1.0 mL/min

o Detection: UV at 254 nm

o Retention Time: Typically 8-12 minutes (method-specific)

o System Suitability: Resolution >2.0 between closely eluting peaks

¢ Structural Confirmation:

o NMR Spectroscopy: *H NMR (400 MHz, CDCIsz) and 13C NMR (101 MHz, CDCIs) for structural
verification

o Mass Spectrometry: ESI-MS for molecular weight confirmation

o Elemental Analysis: Carbon, hydrogen, fluorine content quantification

Practical Handling and Storage Guidelines

Proper handling and storage of 5-fluoro-1-indanone are critical for maintaining compound integrity and

ensuring experimental reproducibility:

¢ Storage Conditions: Maintain at 0-8°C in tightly sealed containers under inert atmosphere to prevent
degradation [1]

e Handling Precautions: Use in well-ventilated areas with appropriate personal protective equipment
including gloves and safety glasses

¢ Stability Considerations: The compound demonstrates moderate stability at room temperature for
short periods but should be stored under recommended conditions for long-term preservation

¢ Reconstitution: Allow the compound to equilibrate to room temperature before opening containers to
prevent moisture condensation

Safety and Regulatory Considerations

Occupational Health and Safety
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5-Fluoro-1-indanone requires careful handling with appropriate safety precautions to mitigate potential

health risks. Current safety data indicates the following hazard classifications:

e Acute Toxicity: Category 4 for oral, dermal, and inhalation exposure routes

e Skin and Eye Irritation: Category 2 (skin irritant, eye irritant)

¢ Specific Target Organ Toxicity: Single exposure (STOT SE) Category 3, with respiratory system
identified as a target organ [2]

Recommended personal protective equipment includes N95 dust masks, chemical safety goggles, and gloves
appropriate for organic compounds. Laboratory operations should be conducted in properly functioning fume

hoods or with adequate local exhaust ventilation to maintain airborne concentrations below exposure limits.

Regulatory and Environmental Considerations

From a regulatory perspective, 5-fluoro-1-indanone is not classified as hazardous material (Hazmat),
antibiotic, or DEA-regulated substance under standard conditions [1]. However, environmental

considerations should be noted:

e Water Pollution Classification: WGK 3, indicating strongly polluting properties requiring careful
wastewater management [2]

e Disposal Considerations: Contaminated packaging should be treated as hazardous waste and
disposed of according to local regulations

¢ Product Classification: Combustible solid (Storage Class Code 11) [2]

Regulatory compliance represents both a challenge and opportunity in the commercial development of 5-
fluoro-1-indanone, particularly in North America where stringent policies enforced by the EPA and FDA
require manufacturers to adhere to comprehensive safety, environmental, and quality standards throughout

the product lifecycle [7].

Conclusion and Future Perspectives

5-Fluoro-1-indanone continues to be a versatile and valuable intermediate in pharmaceutical development,
with demonstrated applications across multiple therapeutic domains. Its unique structural features,
combining the indanone scaffold with strategic fluorine substitution, contribute to enhanced biological

activity and improved pharmacokinetic properties in resulting drug candidates.
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The future trajectory of 5-fluoro-1-indanone applications appears promising, with several emerging trends

shaping its continued utilization:

¢ Sustainable Synthesis: Development of greener synthetic methodologies, including microwave-
assisted reactions and recyclable catalyst systems

¢ Personalized Medicine: Incorporation into targeted therapies with specific molecular profiles

e Theranostic Applications: Utilization in combined therapeutic and diagnostic agents, particularly in
oncology

e Continuous Manufacturing: Implementation of flow chemistry approaches for improved efficiency
and reproducibility

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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